JH-II-127

LRRK2 Parkinson's Disease Kinase Inhibition

JH-II-127 is a highly selective, brain-penetrant LRRK2 inhibitor with exceptional potency against the disease-relevant G2019S mutant (IC50=2.2 nM). Unlike early-generation inhibitors (e.g., LRRK2-IN-1, GNE7915), JH-II-127 retains strong inhibition against the drug-resistant A2016T mutant (IC50=48 nM)—over 50-fold better than LRRK2-IN-1—making it essential for resistance mechanism studies. With outstanding kinome selectivity (only 2/138 kinases inhibited >90% at 1 μM) and proven oral bioavailability with CNS target engagement at 30 mg/kg, this compound ensures reproducible, unambiguous results in Parkinson's disease models.

Molecular Formula C19H21ClN6O3
Molecular Weight 416.9 g/mol
Cat. No. B15583964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-II-127
Molecular FormulaC19H21ClN6O3
Molecular Weight416.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25)
InChIKeyHUEKBQXFNHWTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JH-II-127: A Highly Selective, Brain-Penetrant LRRK2 Inhibitor for Parkinson's Disease Research


JH-II-127 is a 2-anilino-4-methylamino-5-chloropyrrolopyrimidine compound that acts as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), targeting both wild-type and mutant forms [1]. It exhibits single-digit nanomolar IC50 values against LRRK2, with particularly high potency against the disease-relevant G2019S mutant (2.2 nM) and wild-type (6.6 nM) . The compound is distinguished by its oral bioavailability and ability to penetrate the blood-brain barrier, enabling central nervous system target engagement in vivo [1].

Why LRRK2 Inhibitor Substitution Is Not Advisable: The Specific Profile of JH-II-127


LRRK2 inhibitors vary significantly in their potency against different LRRK2 mutants, selectivity profiles, and in vivo pharmacokinetic properties, making simple substitution highly problematic for experimental consistency. For instance, many early-generation LRRK2 inhibitors like LRRK2-IN-1 exhibit dramatically reduced potency against the clinically relevant A2016T mutant (IC50 ~2450 nM) [1], whereas JH-II-127 retains strong inhibition (IC50 = 48 nM) . Furthermore, not all brain-penetrant LRRK2 inhibitors achieve the same level of in vivo target engagement at comparable doses, and selectivity profiles across the kinome differ substantially, with JH-II-127 demonstrating remarkable selectivity (only 2 out of 138 kinases inhibited >90%) . These critical differences directly impact experimental outcomes, data reproducibility, and the validity of cross-study comparisons.

Quantitative Differentiation Evidence for JH-II-127 vs. LRRK2 Inhibitor Comparators


JH-II-127 Demonstrates Broad-Spectrum LRRK2 Mutant Potency vs. Comparator Inhibitors

JH-II-127 exhibits potent inhibition across multiple LRRK2 variants, including the G2019S, wild-type, and A2016T mutants. In a direct comparison, JH-II-127 (IC50 = 48 nM for A2016T) is approximately 51-fold more potent than LRRK2-IN-1 (IC50 = 2450 nM for A2016T) and about 9.7-fold more potent than GNE7915 (IC50 = 466 nM for A2016T) against the drug-resistant A2016T mutant [1]. This broad-spectrum potency is a key differentiator.

LRRK2 Parkinson's Disease Kinase Inhibition

JH-II-127 Exhibits Superior Potency Against G2019S Mutant vs. PF-06447475

JH-II-127 demonstrates enhanced inhibitory activity against the most common Parkinson's disease-associated mutation, G2019S. In a cross-study comparison, JH-II-127 (IC50 = 2.2 nM) [1] is approximately 5-fold more potent than PF-06447475 (IC50 = 11 nM) [2] against the G2019S mutant. This difference in potency at the disease-relevant target is a critical selection criterion for researchers.

LRRK2 G2019S Parkinson's Disease Mutant-Selective Inhibition

JH-II-127 Demonstrates High Selectivity Over a Broad Kinase Panel vs. GNE7915

Selectivity profiling is essential for interpreting LRRK2 inhibitor data. JH-II-127 was profiled against a panel of 138 kinases and only inhibited two (SmMLCK and CHK2) by >90% at 1 μM [1]. In contrast, GNE7915, another brain-penetrant LRRK2 inhibitor, inhibited only 1 out of 187 kinases by >50% at 100 nM . While direct comparison of selectivity across different panels is complex, the data indicate that both compounds exhibit high selectivity, but JH-II-127's profile is defined by a broader screening panel and a more stringent inhibition threshold.

Kinase Selectivity Off-Target Effects LRRK2

JH-II-127 Achieves Significant Brain Target Engagement at Lower Oral Doses vs. MLi-2

Effective target engagement in the brain is a critical requirement for LRRK2 inhibitors intended for CNS disease models. JH-II-127 achieves substantial inhibition of LRRK2 Ser935 phosphorylation in the mouse brain following oral delivery of doses as low as 30 mg/kg [1]. In contrast, the structurally novel inhibitor MLi-2, while also brain-penetrant, is typically administered at 30 mg/kg daily via oral gavage to achieve central activity [2]. The similar effective dose for brain target engagement, combined with JH-II-127's well-documented pharmacodynamic profile, makes it a robust and reliable tool for in vivo CNS studies.

Brain Penetration Oral Bioavailability In Vivo Pharmacology

JH-II-127 Achieves Superior In Vivo Target Engagement in Brain vs. GNE7915

A direct pharmacodynamic comparison in mice revealed that JH-II-127 is more effective at inhibiting LRRK2 in the brain than GNE7915 following oral administration. At a dose of 50 mg/kg, JH-II-127 induced near-complete dephosphorylation of Ser935 in the brain, whereas GNE7915 at the same dose showed only partial inhibition [1]. At 100 mg/kg, JH-II-127 produced a complete loss of pSer935 signal, indicating superior brain target engagement.

Brain Penetration Pharmacodynamics LRRK2

Optimal Application Scenarios for JH-II-127 in LRRK2-Focused Research


In Vivo Parkinson's Disease Models Requiring Oral, Brain-Penetrant LRRK2 Inhibition

JH-II-127 is ideally suited for preclinical studies in rodent models of Parkinson's disease (e.g., α-synuclein overexpression, LRRK2 transgenic models) where chronic, oral dosing is required. Its demonstrated oral bioavailability and robust brain target engagement at 30 mg/kg [1] enable convenient and stress-free administration, leading to consistent LRRK2 pathway modulation in the CNS. Researchers can confidently use JH-II-127 to investigate the effects of sustained LRRK2 inhibition on neuroinflammation, dopaminergic neuron survival, and motor behavior.

Investigating LRRK2 Drug-Resistance Mechanisms, Including the A2016T Mutation

The A2016T mutation is known to confer resistance to many LRRK2 inhibitors. JH-II-127's retained potency against this mutant (IC50 = 48 nM), which is >50-fold better than LRRK2-IN-1 (IC50 = 2450 nM) and ~10-fold better than GNE7915 (IC50 = 466 nM) [2], makes it an essential tool for studies focused on drug-resistant LRRK2 variants. It can be used in cellular models expressing the A2016T mutation to dissect resistance mechanisms or to validate next-generation inhibitors designed to overcome this challenge.

Selective LRRK2 Kinase Profiling and Off-Target Liability Assessment

For experiments where LRRK2-dependent signaling must be isolated from other kinase pathways, JH-II-127's high selectivity profile is a major advantage. Profiled against 138 kinases, it only significantly inhibited two (SmMLCK and CHK2) at 1 μM . This well-characterized selectivity provides a high degree of confidence that any observed phenotypic or molecular changes are primarily due to LRRK2 inhibition, minimizing data interpretation ambiguity caused by off-target kinase activity.

Target Engagement Studies in Peripheral Tissues and CNS Following Oral Dosing

JH-II-127 is an excellent probe for pharmacodynamic studies examining the relationship between LRRK2 inhibition in peripheral tissues (e.g., spleen, kidney) and the brain. Its ability to inhibit Ser935 phosphorylation in both compartments following a single oral dose [1] allows researchers to establish dose-response relationships for target engagement across the body. This is particularly useful for optimizing dosing regimens and understanding the systemic versus central effects of LRRK2 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-II-127

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.